3-Fluoro-4-phenylphenol
Overview
Description
3-Fluoro-4-phenylphenol is an organic compound with the molecular formula C12H9FO and a molecular weight of 188.2 It is a derivative of phenol, where a fluorine atom is substituted at the third position and a phenyl group at the fourth position on the benzene ring
Mechanism of Action
Target of Action
Phenolic compounds, in general, are known to interact with various enzymes and proteins in the body .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as free radical scavenging, metal ion chelation, and enzyme inhibition .
Biochemical Pathways
Phenolic compounds are known to influence several biochemical pathways, including those involved in oxidative stress and inflammation .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Phenolic compounds are known to exert various biological effects, including antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-4-phenylphenol. These factors can include pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-phenylphenol can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with bromobenzene in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-phenylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 3-fluoro-4-phenylbenzaldehyde.
Reduction: Formation of 3-fluoro-4-phenylcyclohexanol.
Substitution: Formation of 3-methoxy-4-phenylphenol or 3-ethoxy-4-phenylphenol.
Scientific Research Applications
3-Fluoro-4-phenylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
4-Fluorophenol: Similar structure but lacks the phenyl group, resulting in different chemical properties.
4-Phenylphenol: Lacks the fluorine atom, affecting its reactivity and biological activity.
3-Chloro-4-phenylphenol:
Uniqueness: 3-Fluoro-4-phenylphenol is unique due to the presence of both a fluorine atom and a phenyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the phenyl group provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
3-fluoro-4-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYRUOZNLRMSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363421 | |
Record name | 3-fluoro-4-phenylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477860-13-2 | |
Record name | 3-fluoro-4-phenylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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